Home > Products > Screening Compounds P63082 > N-cyclopentyl-3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide
N-cyclopentyl-3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide - 2034249-70-0

N-cyclopentyl-3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide

Catalog Number: EVT-3036342
CAS Number: 2034249-70-0
Molecular Formula: C18H23N5O2
Molecular Weight: 341.415
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-[1-(2-Fluoropyridin-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-isopropyl-N-methyl-3,6-dihydropyridine-1(2H)-carboxamide (FTIDC)

  • Compound Description: FTIDC is a potent and selective allosteric antagonist of the metabotropic glutamate receptor 1 (mGluR1) [, ]. It exhibits high affinity for human, rat, and mouse mGluR1a, inhibiting glutamate-induced intracellular calcium mobilization []. Studies indicate its potential for therapeutic applications in various neurological and psychiatric disorders []. FTIDC has demonstrated antipsychotic-like effects in rodent models without causing motor impairment [, ]. Further research explored its in vivo activity and receptor occupancy, highlighting its potential as a valuable tool for studying mGluR1 functions [].

1-((1-(Substituted)-1H-1,2,3-triazol-4-yl)methyl)-N,3-diphenyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxamides

  • Compound Description: This series of compounds was synthesized and evaluated for its antitubercular activity against Mycobacterium tuberculosis []. The study focused on inhibiting Mycobacterium tuberculosis pantothenate synthetase (MTB PS) as a therapeutic strategy []. Notably, compound 1-((1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)-N,3-diphenyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxamide (7d) emerged as a potent inhibitor of MTB PS with promising antitubercular activity [].

N-(3-chloropyridin-4-ylmethyl)-N-methyl-1-(3,5-bis-trifluoromethylbenzyl)-5-phenyl-1H-[1,2,3]triazole-4-carboxamide (9a)

  • Compound Description: Synthesized using regioselective pyridine metallation chemistry, compound 9a exhibits NK-1 antagonist activity []. This suggests its potential role in treating conditions associated with the neurokinin 1 receptor, such as pain, inflammation, and emesis.

[1-(3,5-bis-trifluoromethyl-benzyl)-5-morpholin-4-yl-1H-[1,2,3]triazol-4-yl]-[3-(3-chloropyridin-4-yl)-5-hydroxymethylisoxazol-4-yl]methanone (16a)

  • Compound Description: This compound, also synthesized via regioselective pyridine metallation [], demonstrates NK-1 antagonist activity. Similar to compound 9a, this activity indicates its potential in managing conditions related to the neurokinin 1 receptor.

(1R,5S)-N-{[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl}-N-[2-(cyclohexylamino)-2–oxoethyl]-6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-carboxamide (3b)

  • Compound Description: Compound 3b, a myrtenyl grafted pseudo-peptide, displayed potent cytotoxic activity against various cancer cell lines, including gastric, breast, and colon adenocarcinoma []. Notably, it demonstrated selectivity towards actively proliferating cells, including cancer cells and CD4+ T cells undergoing proliferation, while sparing non-proliferating T cells []. This selectivity makes it a promising candidate for anticancer therapy with potentially reduced side effects.

Properties

CAS Number

2034249-70-0

Product Name

N-cyclopentyl-3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide

IUPAC Name

N-cyclopentyl-3-[4-(phenoxymethyl)triazol-1-yl]azetidine-1-carboxamide

Molecular Formula

C18H23N5O2

Molecular Weight

341.415

InChI

InChI=1S/C18H23N5O2/c24-18(19-14-6-4-5-7-14)22-11-16(12-22)23-10-15(20-21-23)13-25-17-8-2-1-3-9-17/h1-3,8-10,14,16H,4-7,11-13H2,(H,19,24)

InChI Key

WLPNKWAHVDJGNT-UHFFFAOYSA-N

SMILES

C1CCC(C1)NC(=O)N2CC(C2)N3C=C(N=N3)COC4=CC=CC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.